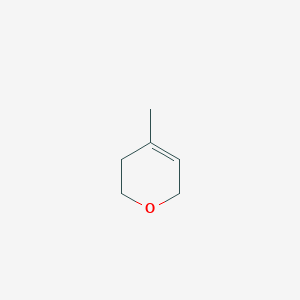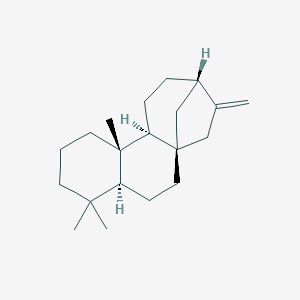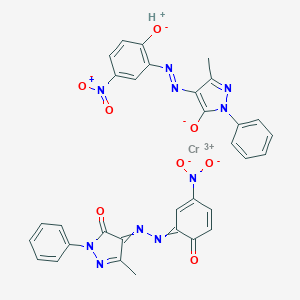
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multistep reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. While specific studies on the synthesis of this compound were not identified, related research on complex molecules, such as the synthesis of coordination compounds with similar azo and pyrazolone components, suggests the use of tridentate chelate coordination and reactions that involve hydrazo tautomers stabilized by intramolecular hydrogen bonds (Kovalchukova et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, often conducted through X-ray diffraction, provides insights into the arrangement of atoms within a molecule. The structure of related compounds shows nearly flat hydrazo tautomers, indicating intramolecular hydrogen bonding that could similarly influence the molecular structure of our compound of interest. The coordination is typically tridentate chelate, highlighting the complexity of such molecules (Kovalchukova et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound likely depend on its functional groups, such as azo (-N=N-) linkages and pyrazolone rings. These groups can participate in various reactions, including redox processes, coordination to metal ions, and hydrogen bonding interactions. The specific reactivity would require experimental studies for detailed understanding.
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are influenced by their molecular structure and intermolecular interactions. For example, intramolecular hydrogen bonds can affect solubility in different solvents and melting points.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemicals, and potential for forming coordination compounds, are critical for understanding the applications and behavior of the molecule in various environments. The presence of functional groups like hydroxyl (-OH) and nitro (-NO2) can confer specific chemical behaviors, such as participation in acid-base reactions and electron transfer processes.
References
- Kovalchukova et al., 2018: Coordination Compounds of Bivalent Metals with (Z)-4-(2-Hydroxy-5-nitrophenyl)hydrazono-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Crystal and Molecular Structure of C16H13N5O4.
Scientific Research Applications
Synthesis and Structural Evaluations
- A study by Tamer et al. (2015) focused on a similar compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which is structurally related to Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-). They reported detailed spectroscopic evaluations, confirming the compound's nonlinear optical activity due to the small energy gap between its frontier molecular orbitals (Tamer et al., 2015).
Thermal Transformations and Mass Spectrometric Fragmentation
- Another study related to the compound of interest investigated the thermal transformations and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethane-1,2-diyl]bis(5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). This study provided insights into the thermal behavior and fragmentation patterns of these complex molecules, which are important for understanding their stability and reactivity (Azev et al., 2013).
Catalysis in Synthesis of Biologically Relevant Compounds
- Research by Banari et al. (2017) highlighted the catalytic role of similar compounds in the synthesis of biologically relevant bis-heterocyclic compounds like bis(indolyl)methanes. Such research demonstrates the potential applications of these compounds in facilitating organic synthesis processes, especially in the context of pharmaceutical and medicinal chemistry (Banari et al., 2017).
Corrosion Inhibition in Petroleum Industry
- Singh et al. (2020) investigated the use of pyrazol derivatives, closely related to the compound , for corrosion mitigation in the petroleum industry. This study highlights the potential application of such compounds in industrial contexts, particularly in protecting metal surfaces against corrosion, which is crucial in maintaining the integrity and longevity of industrial equipment (Singh et al., 2020).
Antibacterial and Antioxidant Activities
- Kiran et al. (2016) synthesized novel bis(1,2,3-triazoles) derivatives from pyrazolone-based compounds and evaluated their antibacterial and antioxidant activities. This suggests that compounds similar to Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) could have potential applications in the development of new antibacterial and antioxidant agents (Kiran et al., 2016).
properties
CAS RN |
52256-37-8 |
|---|---|
Product Name |
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-) |
Molecular Formula |
C32H23CrN10O8 |
Molecular Weight |
727.6 g/mol |
IUPAC Name |
chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H13N5O4.C16H11N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9H,1H3;/q;-2;+3/p-1 |
InChI Key |
ZYJDSVRDFYCSIB-UHFFFAOYSA-M |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr+3] |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Cr+3] |
synonyms |
SOLVENT ORANGE 62; Acid Orange 92; 2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3h-pyrazol-3-one chromium complex; c.i. 12714; Hydrogen bis[4-[(2-hydroxy-5-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-onato(2-)]chromate(III); Chromat |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



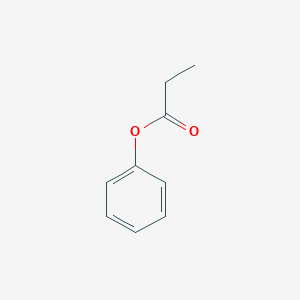
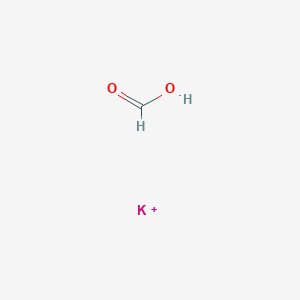
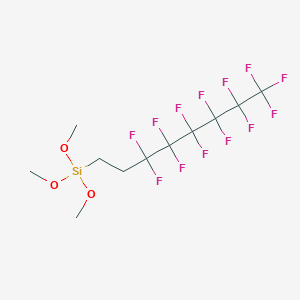




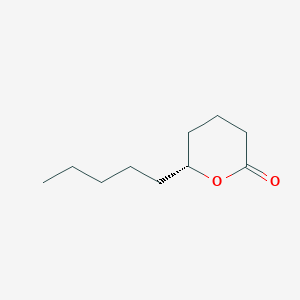
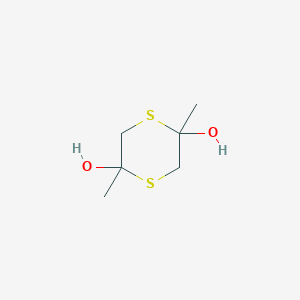
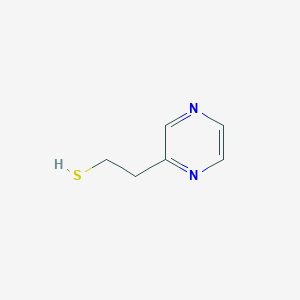
![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)
